molecular formula C17H19NO B11927005 N-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine

N-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B11927005
M. Wt: 253.34 g/mol
InChI Key: PZWUTFPFWTWPMP-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-methoxyaniline, undergoes nitration to form 4-methoxy-2-nitroaniline.

    Reduction: The nitro group is then reduced to an amine group, yielding 4-methoxy-2-aminophenyl.

    Cyclization: The intermediate is subjected to cyclization with a suitable reagent to form the tetrahydronaphthalene ring system.

    Final Coupling: The final step involves coupling the tetrahydronaphthalene moiety with the 4-methoxyphenyl group under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the aromatic ring or the amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

N-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific electronic or optical properties, such as in the fabrication of organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine can be compared with other similar compounds, such as:

    N-(4-methoxyphenyl)-2-naphthylamine: This compound has a similar structure but differs in the position of the naphthalene ring.

    N-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline: This compound has a tetrahydroisoquinoline ring instead of a tetrahydronaphthalene ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C17H19NO/c1-19-15-11-9-14(10-12-15)18-17-8-4-6-13-5-2-3-7-16(13)17/h2-3,5,7,9-12,17-18H,4,6,8H2,1H3

InChI Key

PZWUTFPFWTWPMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2CCCC3=CC=CC=C23

Origin of Product

United States

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